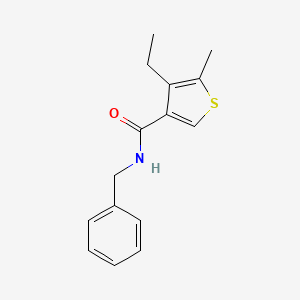
4-(2-methoxyphenyl)-7-(4-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
Übersicht
Beschreibung
Synthesis Analysis
While the exact synthesis of "4-(2-methoxyphenyl)-7-(4-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione" is not directly detailed in available literature, related syntheses involve multi-step processes that may include cyclocondensation, Friedel-Crafts alkylation, and selective functional group transformations. Synthesis of similar quinoline derivatives often employs strategies to construct the quinoline core followed by side-chain modifications to introduce specific substituents such as methoxyphenyl groups (Mizuno et al., 2006).
Molecular Structure Analysis
The molecular structure of quinoline derivatives, including the presence of methoxyphenyl groups, influences their electronic, photophysical, and binding properties. Structural analyses often utilize X-ray crystallography, NMR spectroscopy, and computational modeling to elucidate the conformation, stereochemistry, and electronic distribution of the molecule. The spatial arrangement of the methoxyphenyl groups relative to the quinoline core can significantly impact the compound's reactivity and interaction with biological targets (Hirano et al., 2004).
Chemical Reactions and Properties
Quinoline derivatives participate in a variety of chemical reactions, including electrophilic substitution, nucleophilic aromatic substitution, and cycloaddition reactions. The functional groups present, such as the methoxyphenyl substituents, can dictate the sites of reactivity and the outcome of these reactions. Such chemical behaviors are foundational for further modifications and the synthesis of complex molecules with desired biological or physical properties (Sarkar et al., 2021).
Wissenschaftliche Forschungsanwendungen
Studies on Quinoline Derivatives
Synthesis and Structural Analysis : Research on quinoline derivatives, such as the study by Gupta and Chaudhary (2015), delves into the cyclization in thiazolo-quinazoline heterocyclic systems, providing insights into the synthesis and structural characterization of these compounds. These studies offer valuable knowledge for designing quinoline derivatives with desired properties (Gupta & Chaudhary, 2015).
Anticancer Activity : Quinoline derivatives have been evaluated for their anticancer activities, highlighting their potential as therapeutic agents. For instance, Chen et al. (2011) synthesized quinoline derivatives and evaluated their in vitro anticancer activity, demonstrating the potential of these compounds as lead compounds for further optimization (Chen et al., 2011).
Antitubercular Agents : Karkara et al. (2020) designed and synthesized 2-methoxy-3-(thiophen-2-ylmethyl)quinoline containing amino carbinols as potential antitubercular agents, showcasing the application of quinoline derivatives in combating tuberculosis (Karkara et al., 2020).
Fluorescent Zinc Sensors : Methoxy-substituted quinoline derivatives have been investigated for their application as fluorescent zinc sensors. Mikata et al. (2006) developed methoxy-substituted TQEN derivatives for detecting zinc ions in cells, demonstrating the utility of quinoline derivatives in biomedical analysis (Mikata et al., 2006).
Corrosion Inhibition : Novel quinoline derivatives have been explored for their corrosion inhibition performances on metals. Erdoğan et al. (2017) studied the adsorption and corrosion inhibition properties of quinoline derivatives against the corrosion of iron, providing insights into their application in materials science (Erdoğan et al., 2017).
Eigenschaften
IUPAC Name |
4-(2-methoxyphenyl)-7-(4-methoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c1-27-16-9-7-14(8-10-16)15-11-19-23(20(25)12-15)18(13-22(26)24-19)17-5-3-4-6-21(17)28-2/h3-10,15,18H,11-13H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTSJHSNKBSIBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=C(C(CC(=O)N3)C4=CC=CC=C4OC)C(=O)C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-[7-(4-nitrobenzylidene)-6-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl]benzoate](/img/structure/B4614651.png)
![N-({[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]amino}carbonothioyl)-3-(4-methylphenyl)acrylamide](/img/structure/B4614665.png)
![4-sec-butyl-N-[1-(2,4-dichlorophenyl)ethyl]benzenesulfonamide](/img/structure/B4614681.png)
![8-{[4-(4-fluorophenyl)-1-piperazinyl]acetyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4614686.png)
![{4-bromo-2-[2-cyano-2-(3,4-dichlorophenyl)vinyl]phenoxy}acetic acid](/img/structure/B4614693.png)

![methyl 5-[(dimethylamino)carbonyl]-2-({[4-(4-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4614706.png)



![N-[4-(anilinosulfonyl)phenyl]-2,2-diphenylacetamide](/img/structure/B4614739.png)
![ethyl 5-(aminocarbonyl)-4-methyl-2-[({[4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B4614740.png)
![N-({5-[(2-chlorophenoxy)methyl]-2-furyl}methylene)-3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine](/img/structure/B4614741.png)
![N-(4-fluorobenzyl)-N-{4-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4614749.png)